molecular formula C12H12N2O2S B1460924 methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate CAS No. 1094293-10-3

methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate

Cat. No.: B1460924
CAS No.: 1094293-10-3
M. Wt: 248.3 g/mol
InChI Key: DLUXLZQETGACTB-UHFFFAOYSA-N
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Description

“Methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate” is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and drug development. It is a derivative of imidazole, a five-membered heterocyclic moiety known for its broad range of chemical and biological properties .


Synthesis Analysis

Imidazole derivatives, such as “this compound”, are synthesized through various synthetic routes. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates . Another example is the synthesis of (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H12N2O2S, and it has a molecular weight of 248.30 . It is a derivative of imidazole, which is a five-membered heterocyclic moiety containing three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Imidazole derivatives, including “this compound”, are known for their broad range of chemical reactions. They are key components to functional molecules used in various applications . For instance, they can react with hydrazonoyl halides in the presence of triethylamine to form new compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate has been utilized in the synthesis of various novel compounds. For instance, a study by Klásek et al. (2010) involved the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, yielding compounds that include 5-phenyl-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds were characterized using NMR, IR, MS data, and X-ray diffraction (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Antimicrobial and Antioxidant Activities

Another study by Litvinchuk et al. (2021) explored the synthesis of 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, revealing their potential in antimicrobial and antioxidant activities. Specifically, compounds like 2-methyl-5-(4-nitrophenyl)-7-thioxo-7H-[1,3]thiazolo[3,2-c]pyrimidine-8-ylmethanone showed significant effects against test cultures, indicating their potential in medical research (Litvinchuk, Bentya, Stasevych, Zvarych, Komarovska-Porokhnyavets, Stadnytska, Lubenets, Rusanov, & Vovk, 2021).

Anticancer Activity

A study by Evren et al. (2019) involved the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. These compounds were investigated for their anticancer activity, particularly against human lung adenocarcinoma cells. The study highlights the potential of these derivatives in cancer treatment research (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Synthesis of Heterocyclic Compounds

Research by Jasiński et al. (2008) demonstrates the synthesis of new optically active 1H-imidazole 3-oxides with substituted acetate groups. These compounds were transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives, showing the versatility of this chemical framework in synthesizing a wide range of heterocyclic compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Antibacterial Studies

A study by Ali (2018) involved synthesizing various imidazole derivatives with potential antibacterial properties. The compounds synthesized in this study include 2-((1-benzoyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)thio)acetic acid, highlighting the potential of these derivatives in antimicrobial research (Ali, 2018).

Future Directions

Imidazole derivatives, including “methyl (5-phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)acetate”, have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring more synthetic routes and potential applications of these compounds in various fields, including medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 2-(4-phenyl-2-sulfanylidene-1H-imidazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-16-11(15)8-14-10(7-13-12(14)17)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUXLZQETGACTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=CNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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